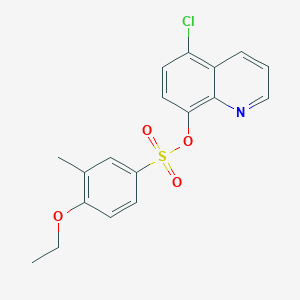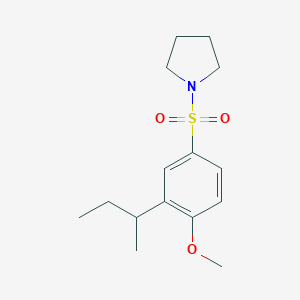
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, thereby blocking its activity and preventing the conversion of carbon dioxide to bicarbonate ions. This mechanism has been shown to be effective in reducing intraocular pressure in glaucoma patients, as well as in the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of neurotransmitter release in the brain. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide is its high stability and solubility in various organic solvents, which makes it an ideal candidate for use in various organic transformations and metal ion coordination complexes. However, this compound has certain limitations, such as its relatively high cost and limited availability, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, including the development of new synthetic methods for the compound, the investigation of its potential as a catalyst for various organic transformations, and the exploration of its therapeutic potential in the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound as a carbonic anhydrase inhibitor and to identify potential side effects and toxicity associated with its use.
Méthodes De Synthèse
The synthesis of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with N-benzyl-4-ethoxy-2,3,5-trimethyl aniline in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high purity and yield.
Applications De Recherche Scientifique
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications as a ligand for metal ion coordination complexes, as well as a catalyst for various organic transformations. In addition, this compound has shown promising results as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration.
Propriétés
Formule moléculaire |
C18H23NO3S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-18-13(2)11-17(14(3)15(18)4)23(20,21)19-12-16-9-7-6-8-10-16/h6-11,19H,5,12H2,1-4H3 |
Clé InChI |
DKVVIEAQAZCSPN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
SMILES canonique |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)







